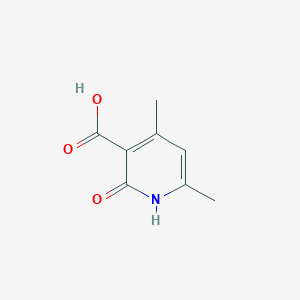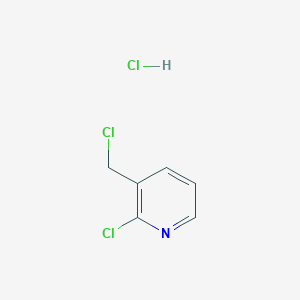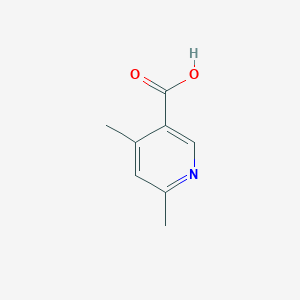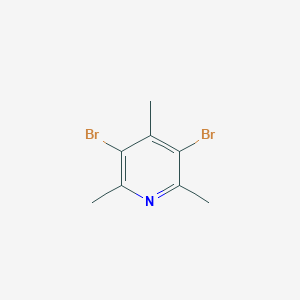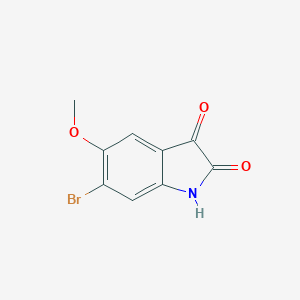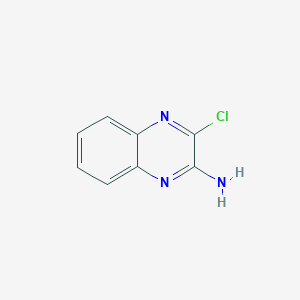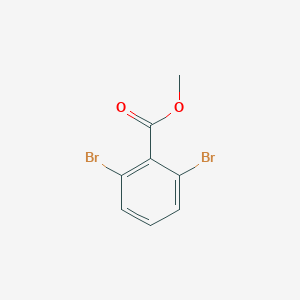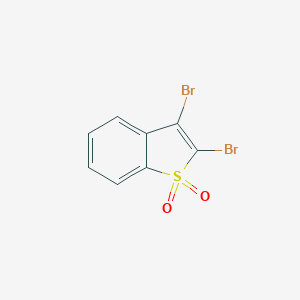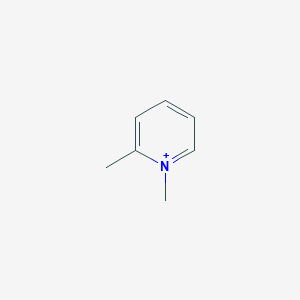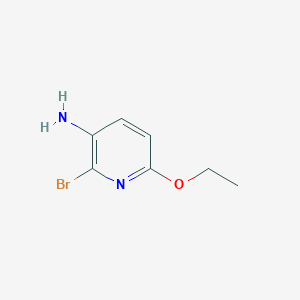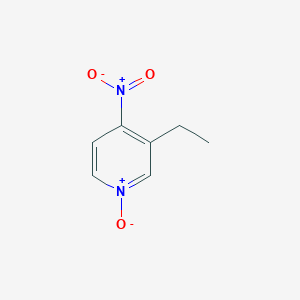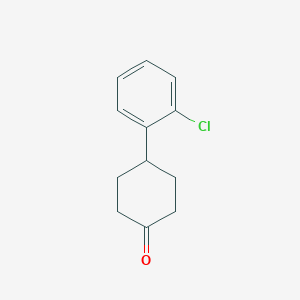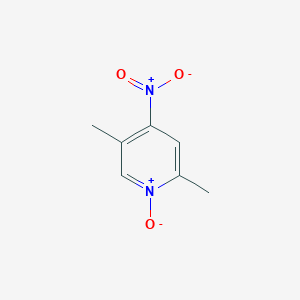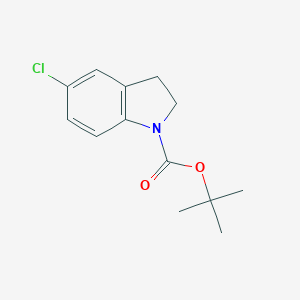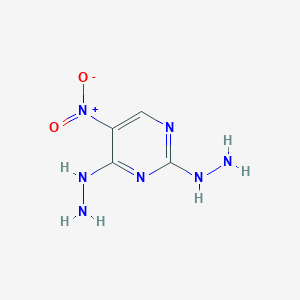
(2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine, also known as HNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Applications De Recherche Scientifique
(2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has also been investigated for its potential use as a diagnostic tool for various diseases.
Mécanisme D'action
The mechanism of action of (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell proliferation and inflammation. (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has also been shown to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
(2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has also been found to reduce inflammation and oxidative stress, which are associated with various chronic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine in lab experiments is its high potency and selectivity towards specific targets. However, (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine can be challenging and time-consuming, which can be a limitation for researchers.
Orientations Futures
There are several future directions for the research and development of (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine. One potential area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of interest is the investigation of (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, the development of (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine-based diagnostic tools for the early detection of diseases is an area of active research.
Conclusion:
In conclusion, (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine is a promising chemical compound with potential applications in various areas of scientific research. Its anti-tumor, anti-inflammatory, and anti-microbial properties make it a valuable tool for the development of new drugs and diagnostic tools. However, further research is needed to fully understand its mechanism of action and potential limitations.
Méthodes De Synthèse
(2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine can be synthesized through a multi-step process involving the reaction of 2,4-dinitrophenylhydrazine with 5-nitropyrimidine-2-carbaldehyde, followed by the reduction of the intermediate product with hydrazine hydrate. The final product is obtained through purification and recrystallization.
Propriétés
Numéro CAS |
3856-09-5 |
|---|---|
Nom du produit |
(2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine |
Formule moléculaire |
C4H7N7O2 |
Poids moléculaire |
185.15 g/mol |
Nom IUPAC |
(2-hydrazinyl-5-nitropyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C4H7N7O2/c5-9-3-2(11(12)13)1-7-4(8-3)10-6/h1H,5-6H2,(H2,7,8,9,10) |
Clé InChI |
SSZAFSKNVPOERJ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=N1)NN)NN)[N+](=O)[O-] |
SMILES canonique |
C1=C(C(=NC(=N1)NN)NN)[N+](=O)[O-] |
Autres numéros CAS |
3856-09-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



